molecular formula C13H10Cl2N4O2S2 B13002774 5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide CAS No. 1000573-16-9

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B13002774
CAS No.: 1000573-16-9
M. Wt: 389.3 g/mol
InChI Key: PGCCVHQPDBIHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and a sulfonamide group attached to the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Pyrimidine Ring Formation: The thiazole intermediate is then subjected to cyclization with a suitable nitrile derivative to form the thiazolopyrimidine core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) under reflux conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted thiazolopyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidines.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Disrupt Cellular Processes: It can interfere with various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: can be compared with other similar compounds, such as:

    5,7-Dichlorothiazolo[4,5-d]pyrimidine: Lacks the sulfonamide and dimethylphenyl groups, resulting in different chemical properties and applications.

    N-(2,4-Dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    Thiazolo[4,5-d]pyrimidine-2-sulfonamide:

The uniqueness of This compound

Properties

CAS No.

1000573-16-9

Molecular Formula

C13H10Cl2N4O2S2

Molecular Weight

389.3 g/mol

IUPAC Name

5,7-dichloro-N-(2,4-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H10Cl2N4O2S2/c1-6-3-4-8(7(2)5-6)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3

InChI Key

PGCCVHQPDBIHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.